N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-28-19-9-8-10-20(15-19)30-17-18(25)16-24(22-13-6-7-14-23(22)29-2)31(26,27)21-11-4-3-5-12-21/h3-15,18,25H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZBXCPUUQXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxy-3-(3-Methoxyphenoxy)Propylamine
Reaction Mechanism :
The intermediate is synthesized via nucleophilic epoxide ring-opening. Epichlorohydrin reacts with 3-methoxyphenol under basic conditions to form a glycidyl ether, which is subsequently treated with aqueous ammonia to yield the amine.
Protocol :
- Glycidyl Ether Formation :
- Combine 3-methoxyphenol (1.0 equiv) and epichlorohydrin (1.2 equiv) in dichloromethane.
- Add potassium carbonate (2.0 equiv) and stir at 50°C for 12 hours.
- Isolate the glycidyl ether via solvent evaporation (Yield: ~78%).
- Amine Formation :
- Treat the glycidyl ether with 28% aqueous ammonia (5.0 equiv) in ethanol at 25°C for 24 hours.
- Concentrate under reduced pressure and purify by flash chromatography (Yield: ~65%).
Key Considerations :
- Excess ammonia ensures complete ring-opening.
- Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.
Sulfonylation with 2-Methoxybenzenesulfonyl Chloride
Reaction Mechanism :
The amine intermediate reacts with 2-methoxybenzenesulfonyl chloride in a base-mediated nucleophilic substitution to form the sulfonamide bond.
Protocol :
- Dissolve 2-hydroxy-3-(3-methoxyphenoxy)propylamine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add 2-methoxybenzenesulfonyl chloride (1.1 equiv) and stir for 6 hours at 25°C.
- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (Hexane:EtOAc = 3:1) (Yield: ~82%).
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | +15% |
| Solvent | Dichloromethane | +10% vs. THF |
| Equivalents of Base | 2.5 | Max yield |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM, THF) facilitate sulfonylation by stabilizing the transition state. Elevated temperatures (>30°C) promote side reactions, such as sulfonate ester formation, reducing yield.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (Yield: +8%).
- Microwave Assistance : Reduced reaction time (2 hours vs. 6 hours) with comparable yields (80%).
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (t, J = 7.6 Hz, 1H, Ar-H), 7.44 (d, J = 8.0 Hz, 2H, Ar-H).
- δ 6.92–6.84 (m, 4H, 3-OCH₃ and 2-OCH₃ Ar-H).
- HR-MS (ESI+) : m/z calc. for C₂₃H₂₅NO₆S [M+H]⁺: 444.1481, found: 444.1483.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
- TLC : Rf = 0.45 (Hexane:EtOAc = 1:1).
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative route involves reductive amination of 3-(3-methoxyphenoxy)-2-oxopropyl benzenesulfonate with 2-methoxyaniline using NaBH₃CN. However, this method yields <50% due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilizing the amine intermediate on Wang resin enables stepwise sulfonylation and cleavage, though scalability remains challenging.
Comparative Analysis with Related Compounds
| Compound | Synthetic Yield | Key Difference |
|---|---|---|
| N-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl] | 85% | Para vs. meta methoxy group |
| N-(3-Hydroxyphenyl)benzenesulfonamide | 78% | Absence of hydroxypropyl |
The meta-substitution in the target compound introduces steric hindrance, necessitating longer reaction times compared to para-substituted analogs.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzenesulfonamide group may interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy and Sulfonamide Moieties
Key Compounds:
N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-(2-hydroxy-3-(4-nitrophenoxy)propyl)-4-methylbenzenesulfonamide (37f) Structure: Contains 4-methoxyphenoxy and 4-nitrophenoxy groups. Molecular Weight: ~60.98 (discrepancy noted; likely typographical error in source). Key Differences: Nitro group (electron-withdrawing) vs. methoxy (electron-donating) in the target compound. Impact: Nitro substituents increase polarity and melting points (e.g., 37h: 166–168°C) compared to methoxy-substituted analogs .
N-(3-(benzyloxy)-2-hydroxypropyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide (37l) Structure: Benzyloxy and phenoxy substituents. Key Differences: Bulky benzyloxy group reduces solubility in aqueous media compared to methoxy groups. Synthesis: Utilizes varied solvents (e.g., dichloromethane, methanol) for optimal yield .
Table 1: Structural and Physical Properties Comparison
Pharmacologically Active Sulfonamides
L755507 (β3-Adrenoceptor Agonist) Structure: 4-Hydroxyphenoxy and hexylamino groups. Molecular Weight: 584.73. Key Difference: Larger hydrophobic substituents (hexylamino) enhance receptor binding affinity. Activity: Activates β3-adrenoceptors in CHO-K1 cells, demonstrating structural specificity for receptor subtypes .
Triarylpyrazole Derivatives (4a–4f) Structure: Pyrazole core with sulfonamide and halogen/methyl/trifluoromethyl substituents.
Impact of Substituents on Physicochemical Properties
- Methoxy Groups : Enhance lipophilicity and metabolic stability (e.g., target compound vs. 37f).
- Halogens (Br, Cl) : Increase molecular weight and melting points (e.g., 4b: 184–186°C vs. target compound’s estimated lower melting point).
- Hydrophobic Chains (e.g., hexylamino in L755507): Improve receptor binding but reduce aqueous solubility .
Biological Activity
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and specific case studies highlighting its efficacy against various biological targets.
- Molecular Formula : C24H33N3O5S
- Molecular Weight : 443.56 g/mol
- CAS Number : 2725395-82-2
The compound features a sulfonamide moiety, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and sulfonamide precursors under controlled conditions. This process may include:
- Formation of the sulfonamide linkage through nucleophilic substitution.
- Introduction of the hydroxy and methoxy groups , which are crucial for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound shows IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin and etoposide .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µM .
Study on Antiproliferative Effects
In a comprehensive study, several derivatives of the compound were tested against a panel of cancer cell lines, including:
- MCF-7 (breast cancer) : The most potent derivative showed an IC50 of 1.2 µM.
- HCT116 (colon cancer) : Displayed moderate sensitivity with an IC50 of 3.7 µM.
These findings suggest that modifications to the methoxy and hydroxy groups can significantly enhance anticancer activity.
Evaluation of Antioxidative Properties
In addition to anticancer effects, the compound exhibited antioxidative properties that were assessed using various assays:
Q & A
Q. What synthetic strategies are effective for preparing N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide, given its complex substituents?
A multi-step synthesis is typically required, involving:
- Protection/deprotection of hydroxyl groups : To prevent undesired side reactions during sulfonamide formation or etherification steps.
- Stepwise functionalization : Sequential introduction of the 3-methoxyphenoxy and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization to isolate intermediates and final products, as impurities can skew biological assay results .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, especially for the hydroxypropyl chain .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence its biological activity and target selectivity?
- Meta vs. para substitution : The 3-methoxyphenoxy group (meta) may enhance steric accessibility to binding pockets compared to para-substituted analogs, as seen in beta3-adrenoceptor agonists with similar sulfonamide scaffolds .
- Hydroxypropyl chain flexibility : The 2-hydroxy-3-phenoxypropyl moiety can adopt conformations that optimize hydrogen bonding with targets like enzymes or receptors .
- Comparative studies : Use analogs (e.g., ortho- or para-methoxy variants) in competitive binding assays to map structure-activity relationships (SAR) .
Q. What in vitro and ex vivo models are suitable for evaluating its pharmacokinetic properties and metabolic stability?
- Hepatic microsomal assays : To assess cytochrome P450-mediated metabolism, particularly for hydroxylation or demethylation of methoxy groups .
- Caco-2 cell monolayers : For predicting intestinal permeability and efflux transporter interactions (e.g., P-glycoprotein) .
- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to determine unbound fraction, critical for dose-response studies .
Q. How can researchers resolve contradictory data in binding affinity or functional assays?
- Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true interactions .
- Negative controls : Use structurally similar but inactive analogs (e.g., sulfonamides lacking the hydroxypropyl group) to rule off-target effects .
- Dose-response curves : Ensure linearity across concentrations to avoid misinterpretation of partial agonist/antagonist behavior .
Q. What computational methods predict its target interactions and binding modes?
- Molecular docking : Use programs like AutoDock Vina to screen against protein databases (e.g., β-adrenoceptors, sulfotransferases) .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes to assess stability of hydrogen bonds with the sulfonamide group and methoxy substituents .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituent positions .
Methodological Notes
- Synthesis Optimization : Evidence from multi-step syntheses of related sulfonamides suggests that reaction yields improve with anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) .
- Data Interpretation : Contradictions in biological activity may arise from batch-to-batch purity variations, necessitating rigorous HPLC-MS quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
